molecular formula C11H18N2O3 B14361610 Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate CAS No. 90251-21-1

Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate

Cat. No.: B14361610
CAS No.: 90251-21-1
M. Wt: 226.27 g/mol
InChI Key: LXNMXOGZMSVNRF-UHFFFAOYSA-N
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Description

Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate is a compound that features an imidazole ring, a versatile and significant structure in organic chemistry. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, followed by subsequent conversions to the desired ester . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

Methyl 7-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

90251-21-1

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 7-(2-oxo-1,3-dihydroimidazol-4-yl)heptanoate

InChI

InChI=1S/C11H18N2O3/c1-16-10(14)7-5-3-2-4-6-9-8-12-11(15)13-9/h8H,2-7H2,1H3,(H2,12,13,15)

InChI Key

LXNMXOGZMSVNRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1=CNC(=O)N1

Origin of Product

United States

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